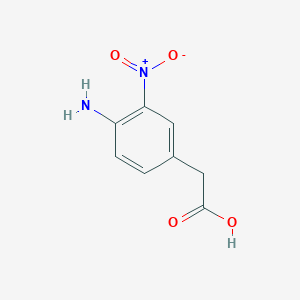

Acide (4-amino-3-nitrophényl)acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of 2-(4-Amino-3-nitrophenyl)acetic acid and its derivatives involves a variety of chemical strategies, including base-catalyzed cyclization, Lossen rearrangement, and nitration followed by reduction or other transformations. These methods show the adaptability of nitrophenyl acetic acid derivatives in synthesizing complex molecules and intermediates for further chemical synthesis (Park et al., 2023); (Thalluri et al., 2014).

Molecular Structure Analysis The molecular structure of 2-(4-Amino-3-nitrophenyl)acetic acid derivatives has been characterized by various spectroscopic techniques, revealing details about intra- and intermolecular hydrogen bonds and molecular conformations. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, derived from 2-amino-3-nitrophenol among others, have been extensively studied to understand their hydrogen bonding and electronic behavior (Romero & Margarita, 2008).

Chemical Reactions and Properties Chemical transformations of 2-(4-Amino-3-nitrophenyl)acetic acid derivatives showcase their reactivity and versatility. For example, the conversion of carboxylic acids to ureas through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the functional group interconversion capabilities of these derivatives without racemization, highlighting their potential in synthetic chemistry (Thalluri et al., 2014).

Physical Properties Analysis Studies on polymorphs of nitrophenylacetic acids, including 2-(4-Nitrophenyl)acetic acid, provide insight into their physical properties, such as molecular conformation and intermolecular interactions. These studies are crucial for understanding the material properties of these compounds, including their crystallization behavior and stability (Kennedy & Moraes, 2016).

Chemical Properties Analysis The chemical properties of 2-(4-Amino-3-nitrophenyl)acetic acid derivatives are influenced by their functional groups, leading to diverse reactivities and applications. The presence of amino and nitro groups allows for various chemical transformations, including acetylation, nitration, and hydrolysis, facilitating the synthesis of a wide range of compounds for further applications in organic synthesis and material science (Guan, 2008).

Applications De Recherche Scientifique

Groupe protecteur pour les alcools primaires

En synthèse organique, l'acide 2-nitrophénylacétique peut être utilisé comme groupe protecteur pour les alcools primaires . L'alcool est estérifié avec l'acide 2-nitrophénylacétique, en passant par le chlorure d'acide ou l'anhydride d'acide .

Précurseur pour les hétérocycles

L'acide 2-nitrophénylacétique est un précurseur de nombreux hétérocycles . La réduction complète de l'acide 2-nitrophénylacétique donne des anilines, qui cyclisent rapidement pour former des lactames .

Formation des acides hydroxamiques

La cyclisation réductrice partielle des acides en utilisant des agents réducteurs plus faibles forme des acides hydroxamiques . Ce processus est utile dans la synthèse de nombreuses molécules biologiquement actives .

Précurseur de la quindoline

L'acide 2-nitrophénylacétique est un précurseur de la quindoline . Les dérivés et les modifications de la quindoline peuvent être traités comme des inhibiteurs enzymatiques et des agents anticancéreux .

Étalon interne dans la détermination du solubilisateur de théophylline

L'acide 2-nitrophénylacétique a été utilisé comme étalon interne dans la détermination du solubilisateur de théophylline, l'acide salicylamide-O-acétique .

Herbicide

L'acide 2-nitrophénylacétique a également été utilisé comme herbicide

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Related compounds, such as indole derivatives, have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with their targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to affect a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Related compounds, such as indole derivatives, have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-(4-amino-3-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNTGDWVOXIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)

![(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B52966.png)